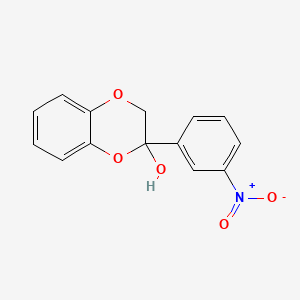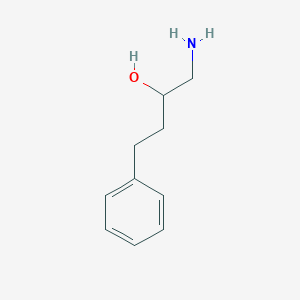
1-Amino-4-phenylbutan-2-ol
概要
説明
1-Amino-4-phenylbutan-2-ol is a compound with the CAS Number: 117974-11-5 . It has a molecular weight of 165.24 and is typically in the form of a powder . This compound belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis . Ammonia and amines can be alkylated by an SN2 reaction with alkyl halides .Molecular Structure Analysis
The IUPAC name for this compound is 1-amino-4-phenyl-2-butanol . The InChI Code is 1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 .科学的研究の応用
Stereochemical Studies and Antihistaminic Properties
Studies have explored the stereochemical aspects of compounds similar to 1-Amino-4-phenylbutan-2-ol. One notable research focuses on the synthesis, configuration, and antihistaminic properties of isomeric aminobutenes derived from related compounds. This study highlights the importance of stereochemistry in determining the biological activity of these compounds, particularly their antihistaminic properties (Casy & Parulkar, 1969).
Kinetic Resolution and Enantioselectivity
Another research area involves the kinetic resolution of compounds structurally related to this compound. The study discusses how the CALB-catalyzed aminolysis of these compounds' derivatives can lead to enantioselective processes. This is crucial in synthesizing optically active compounds, which has significant implications in pharmaceutical and chemical synthesis (García-Urdiales, Rebolledo & Gotor, 2001).
Tetrazole-Containing Derivatives
The reactivity of amino and carboxy terminal groups in molecules similar to this compound has been used to prepare tetrazole-containing derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Putis, Shuvalova & Ostrovskii, 2008).
Synthesis of β, γ-Diamino Acids
Research on the synthesis of β, γ-diamino acids from compounds related to D-Phenylalanine, which shares structural similarities with this compound, has been reported. This synthesis is highly diastereoselective and plays a significant role in the development of amino acid derivatives for various applications (Kano, Yokomatsu, Iwasawa & Shibuya, 1988).
Biofuel Production
A study on the engineered ketol-acid reductoisomerase and alcohol dehydrogenase for biofuel production discusses the conversion of glucose to isobutanol, a biofuel, using a modified amino acid pathway. This research highlights the potential application of compounds like this compound in sustainable energy production (Bastian et al., 2011).
Safety and Hazards
作用機序
Target of Action
The primary target of 1-Amino-4-phenylbutan-2-ol is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, and its interaction with this compound could potentially disrupt viral replication .
Mode of Action
It is known to interact with its target, the gag-pol polyprotein . This interaction could potentially lead to changes in the protein’s function, thereby affecting the life cycle of the virus .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its interaction with the gag-pol polyprotein, it is likely that it affects pathways related to viral replication .
Result of Action
Its interaction with the gag-pol polyprotein suggests that it could potentially disrupt viral replication, leading to a decrease in viral load .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and effectiveness .
特性
IUPAC Name |
1-amino-4-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPIFLARJQGECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B3217436.png)

![[(4-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217452.png)
![(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3217454.png)
![tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3217455.png)

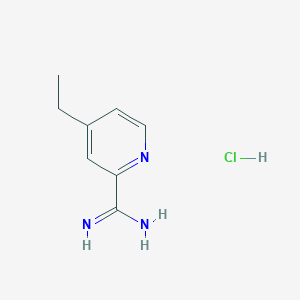

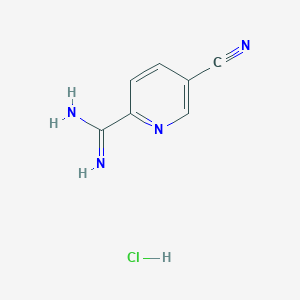
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3217498.png)
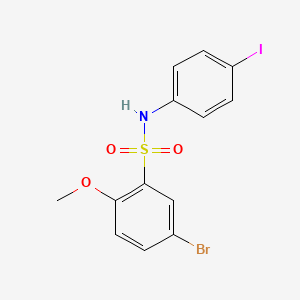

![2-{[2-(3-Fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3217527.png)
